2,5-Bis(benzyloxy)benzoic acid

Übersicht

Beschreibung

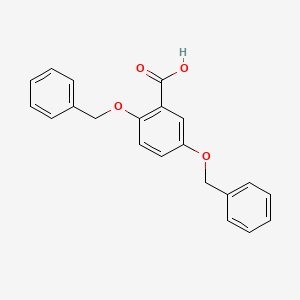

2,5-Bis(benzyloxy)benzoic acid is an organic compound with the molecular formula C21H18O4 It is characterized by the presence of two benzyloxy groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)benzoic acid typically involves the protection of hydroxyl groups followed by esterification and subsequent hydrolysis. One common method includes the reaction of 2,5-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate, leading to the formation of the benzyloxy groups. The reaction is usually carried out in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and esterification techniques. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(benzyloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

- Oxidation of benzyloxy groups can yield benzoic acid derivatives.

- Reduction can produce benzyl alcohol derivatives.

- Substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 2,5-bis(benzyloxy)benzoic acid can serve as effective inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are often overexpressed in various cancers, making them viable targets for therapeutic intervention. A study demonstrated that compounds based on this scaffold exhibited equipotent binding to both Mcl-1 and Bfl-1, suggesting potential for developing dual inhibitors that could enhance therapeutic efficacy against resistant cancer types .

Structure-Based Drug Design

The design of dual inhibitors leveraging the this compound framework allows for the exploration of structure-activity relationships (SAR). By modifying substituents on the benzoic acid core, researchers can optimize binding affinities and selectivity profiles against other anti-apoptotic proteins . This approach has led to the identification of compounds with improved cellular activity in lymphoma cell lines.

Coordination Polymers

Recent studies have explored the use of aromatic carboxylic acids, including derivatives of this compound, in the synthesis of lanthanide-based coordination polymers. These materials exhibit unique luminescent properties that can be harnessed for applications in photonics and optoelectronics . The coordination chemistry involving this compound enhances the stability and functionality of the resulting materials.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Base-Catalyzed Reaction | Sodium hydroxide, dioxane | 91% | Reflux for 14 hours |

| Esterification | Benzoic acid derivatives | Varies | Solvent-dependent |

These synthetic routes highlight the versatility of this compound in laboratory settings, facilitating further research applications .

Cancer Treatment Research

A notable case study involved the development of a new class of dual Mcl-1/Bfl-1 inhibitors derived from a modified this compound scaffold. This research demonstrated that specific structural modifications significantly enhanced binding affinities and selectivity against other Bcl-2 family proteins, leading to increased apoptosis in cancer cells dependent on these survival pathways .

Material Development

In another study focusing on materials science, researchers synthesized coordination polymers using lanthanides and derivatives of this compound. The resulting materials displayed significant luminescent properties suitable for applications in light-emitting devices and sensors .

Wirkmechanismus

The mechanism of action of 2,5-Bis(benzyloxy)benzoic acid involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form ionic bonds with basic amino acid residues, further stabilizing the interaction .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Bis(benzyloxy)benzoic acid

- 3,5-Bis(benzyloxy)benzoic acid

- 2,5-Dihydroxybenzoic acid

Comparison: 2,5-Bis(benzyloxy)benzoic acid is unique due to the specific positioning of the benzyloxy groups, which can significantly influence its chemical reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different solubility, stability, and binding properties, making it a valuable compound for specific applications .

Biologische Aktivität

2,5-Bis(benzyloxy)benzoic acid (C21H18O4) is a compound characterized by its unique structure featuring two benzyloxy groups attached to a benzoic acid backbone. This structural configuration allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H18O4

- Molecular Weight : 346.36 g/mol

- IUPAC Name : this compound

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound. It has been shown to possess significant efficacy against various bacterial strains, comparable to established antibiotics. For instance, research conducted by Akiko Shiraishi et al. indicated that this compound exhibits potent antibacterial effects and cell membrane-damaging activity against certain pathogens .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can exert anti-inflammatory effects . These compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The results suggest that this compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation .

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study focused on the design of dual inhibitors targeting Mcl-1 and Bfl-1 proteins, which are overexpressed in many cancers, found that modifications of the benzoic acid scaffold could lead to compounds with improved binding affinities and selectivity towards cancer cells . These findings indicate that this compound derivatives could play a role in cancer therapy.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The benzyloxy groups enhance the compound's stability and reactivity, allowing it to form covalent bonds with nucleophiles in target proteins. This interaction can disrupt critical cellular pathways involved in inflammation and cancer cell survival .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as penicillin and tetracycline. This study underscores the potential for developing new antibacterial therapies based on this compound's structure .

Case Study: Anti-inflammatory Potential

A separate study assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with this compound resulted in a significant reduction in the secretion of inflammatory markers such as TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXIICUMJCMYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443244 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67127-91-7 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.